molecular formula C7H12ClN5S B2405536 2-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride CAS No. 1215685-33-8

2-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride

Cat. No.: B2405536
CAS No.: 1215685-33-8
M. Wt: 233.72
InChI Key: FBEJWACZTJRFPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride is a chemical compound with a complex structure that includes multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride typically involves multiple steps, starting with the formation of the triazolo[3,4-b][1,3,4]thiadiazole core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a strong acid or base.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain consistent quality and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new substituents onto the compound, altering its chemical behavior.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired outcome.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with different functional groups, which can be further utilized in various applications.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study various biological processes and pathways. It may also serve as a tool for probing enzyme activities or as a potential inhibitor for specific biological targets.

Medicine

In the field of medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer or infectious diseases.

Industry

In industry, this compound can be used in the development of new materials or as a component in various chemical processes. Its unique properties may make it suitable for use in specialized applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1,2,4-triazole: : This compound is structurally similar but lacks the ethyl group present in 2-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride.

  • 2-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline: : This compound has a similar core structure but differs in the functional group attached to the triazolo ring.

Uniqueness

The presence of the ethyl group in this compound distinguishes it from similar compounds and may contribute to its unique chemical and biological properties.

Properties

IUPAC Name

2-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5S.ClH/c1-2-5-9-10-7-12(5)11-6(13-7)3-4-8;/h2-4,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEJWACZTJRFPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(S2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.